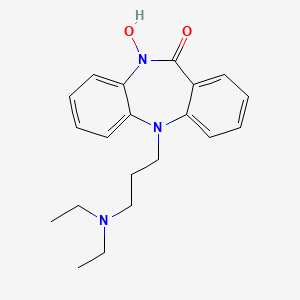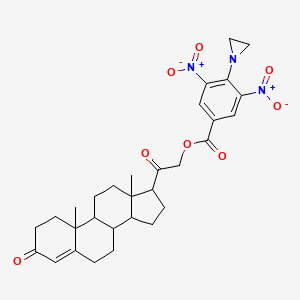
Dimethyl(3-methoxypropyl)phosphoramidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl(3-methoxypropyl)phosphoramidate is an organophosphorus compound characterized by the presence of a phosphoramidate group. This compound is part of a broader class of phosphoramidates, which are known for their unique chemical properties and diverse applications in various fields such as chemistry, biology, and industry .
Vorbereitungsmethoden
The synthesis of Dimethyl(3-methoxypropyl)phosphoramidate can be achieved through several synthetic routes. Common methods include:
Salt Elimination: This involves the reaction of a phosphoramidic acid derivative with a suitable base to eliminate a salt and form the desired phosphoramidate.
Oxidative Cross-Coupling: This method involves the coupling of a phosphine oxide with an amine in the presence of an oxidizing agent.
Azide Reduction: This involves the reduction of a phosphoramidate azide intermediate to form the desired product.
Hydrophosphinylation: This method involves the addition of a phosphine to an unsaturated compound to form the phosphoramidate.
Phosphoramidate-Aldehyde-Dienophile (PAD) Reaction: This involves the reaction of a phosphoramidate with an aldehyde and a dienophile to form the desired product.
Analyse Chemischer Reaktionen
Dimethyl(3-methoxypropyl)phosphoramidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoramidate oxides.
Reduction: Reduction reactions can convert the phosphoramidate to its corresponding amine.
Substitution: The compound can undergo substitution reactions where the methoxypropyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Dimethyl(3-methoxypropyl)phosphoramidate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and its role in biochemical pathways.
Medicine: Research is ongoing to explore its potential as a drug or prodrug in pharmaceutical applications.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of Dimethyl(3-methoxypropyl)phosphoramidate involves its interaction with specific molecular targets and pathways. The compound can act as a phosphorylating agent, transferring its phosphoryl group to various substrates. This can affect enzyme activity, signal transduction pathways, and other biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Dimethyl(3-methoxypropyl)phosphoramidate can be compared with other similar phosphoramidates, such as:
- Dimethyl(2-methoxyethyl)phosphoramidate
- Dimethyl(4-methoxybutyl)phosphoramidate
- Dimethyl(3-ethoxypropyl)phosphoramidate
These compounds share similar chemical structures but differ in their alkyl substituents. The unique properties of this compound, such as its specific reactivity and solubility, make it distinct and suitable for particular applications .
Eigenschaften
CAS-Nummer |
35807-20-6 |
|---|---|
Molekularformel |
C6H16NO4P |
Molekulargewicht |
197.17 g/mol |
IUPAC-Name |
N-dimethoxyphosphoryl-3-methoxypropan-1-amine |
InChI |
InChI=1S/C6H16NO4P/c1-9-6-4-5-7-12(8,10-2)11-3/h4-6H2,1-3H3,(H,7,8) |
InChI-Schlüssel |
DEGSOPPOEDAVLB-UHFFFAOYSA-N |
Kanonische SMILES |
COCCCNP(=O)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![9-Butyl-2,3-diphenylpyrazino[2,3-f]quinazolin-10(9h)-one](/img/structure/B14695646.png)








![methyl (6E,10E)-5-acetyloxy-4-(2-hydroxy-2-methyl-3-oxobutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate](/img/structure/B14695698.png)


